molecular formula C10H16N2O B2626996 3-(Dimethylamino)-2-(2,2-dimethylpropanoyl)acrylonitrile CAS No. 1235478-04-2

3-(Dimethylamino)-2-(2,2-dimethylpropanoyl)acrylonitrile

Cat. No. B2626996
CAS RN: 1235478-04-2
M. Wt: 180.251
InChI Key: DFODTFBGAPKOAQ-BQYQJAHWSA-N
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Description

3-(Dimethylamino)-2-(2,2-dimethylpropanoyl)acrylonitrile (DMAD) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. DMAD has been studied extensively for its potential use in the synthesis of various compounds, as well as for its potential therapeutic and pharmacological applications.

Scientific Research Applications

Synthesis and Derivative Applications

3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile, a related compound, has been utilized in the synthesis of novel 3-heteroarylindoles. These compounds serve as condensed meridianine analogs and are obtained through basic promoted cyclization with α-heteroarylamines (Radwan et al., 2009).

Crystal Structure and Isomerism

The Z/E-Isomerism of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile has been explored. This study involved Knoevenagel condensation, X-ray diffraction, and density functional theory (DFT) quantum-chemical calculations to understand the crystal structures and intermolecular interactions of these isomers (Tammisetti et al., 2018).

Fluorescence Improvement and Crystal Packing

(dimethylamino)arylacrylonitrile derivatives have been studied for their fluorescence properties. The investigation included single crystal X-ray diffraction to analyze the effects of substituents on crystal lattices and photochemical behavior. This research highlighted the influence of molecular packing on fluorescence (Percino et al., 2013).

Membrane Technology Applications

A study synthesized a random copolymer, poly((2-dimethylamino ethyl methacrylate)-acrylonitrile), and investigated its application in ultrafiltration membranes. The incorporation of zwitterionic groups in the membrane significantly reduced fouling, enhancing membrane performance (Sun et al., 2006).

properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,3)9(13)8(6-11)7-12(4)5/h7H,1-5H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFODTFBGAPKOAQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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